2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride
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Overview
Description
2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an imidazo[4,5-c]pyridine core substituted with a chloromethyl group and a phenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.
Phenyl Substitution: The phenyl group can be introduced through various substitution reactions, often involving phenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and oxidation state.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine;hydrochloride: Similar in structure but lacks the imidazo[4,5-c]pyridine core and phenyl group.
3-Phenylimidazo[4,5-c]pyridine: Lacks the chloromethyl group, affecting its reactivity and applications.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine;hydrochloride: Contains additional methyl and methoxy groups, altering its chemical properties.
Uniqueness
2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the imidazo[4,5-c]pyridine core, chloromethyl group, and phenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3.ClH/c14-8-13-16-11-6-7-15-9-12(11)17(13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSYHAHKFHAHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CN=C3)N=C2CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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